(6R)-6-(bromomethyl)piperidin-2-one

Chiral Synthesis Medicinal Chemistry Stereochemistry

Racemic or regioisomeric analogs introduce stereochemical risk, complicating drug discovery and analysis. (6R)-6-(bromomethyl)piperidin-2-one (CAS 2792161-84-1) eliminates this uncertainty as an enantiopure (6R) building block with a versatile bromomethyl handle. • Ensures stereochemical integrity in asymmetric synthesis of chiral piperidines and alkaloids. • Simplifies purification and SAR studies by avoiding diastereomer separation. • Commercially available in high purity (>98%) with reliable global supply.

Molecular Formula C6H10BrNO
Molecular Weight 192.05 g/mol
Cat. No. B15320205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-(bromomethyl)piperidin-2-one
Molecular FormulaC6H10BrNO
Molecular Weight192.05 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)CBr
InChIInChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)/t5-/m1/s1
InChIKeyWNYPGLMMEOPDPQ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6R)-6-(bromomethyl)piperidin-2-one Specifications & Availability


(6R)-6-(bromomethyl)piperidin-2-one is a chiral piperidin-2-one derivative with the molecular formula C6H10BrNO, a molecular weight of 192.05 g/mol, and the CAS number 2792161-84-1 [1]. This compound, available from multiple chemical suppliers in research quantities, is characterized by a defined (R)-stereocenter at the 6-position and a reactive bromomethyl substituent, making it a valuable enantiopure building block for the synthesis of complex chiral molecules, particularly in medicinal chemistry .

Why (6R)-6-(bromomethyl)piperidin-2-one Is Not Interchangeable


In research and development, substituting (6R)-6-(bromomethyl)piperidin-2-one with a generic analog introduces significant risk. The primary sources of differentiation—and potential failure upon substitution—are stereochemistry and regiochemistry. Using the racemic 6-(bromomethyl)piperidin-2-one will yield a 1:1 mixture of enantiomers, likely leading to different or diminished biological activity in a chiral environment and complicating downstream purification and analysis. Similarly, substituting with a regioisomer, such as 5-(bromomethyl)piperidin-2-one , will produce a compound with a completely different three-dimensional structure and spatial orientation of the reactive handle, which will fundamentally alter its interactions in subsequent reactions or with biological targets. The precise (R)-configuration at the 6-position is not an interchangeable feature; it is the defining characteristic that dictates a molecule's fit and function in a chiral context.

(6R)-6-(bromomethyl)piperidin-2-one Selection & Differentiation Guide


Stereochemistry: (6R) Configuration vs. Racemate

The compound (6R)-6-(bromomethyl)piperidin-2-one is defined by its (R)-configuration at the C6 stereocenter, as established by its IUPAC name and InChI Key [1]. Its closest analog, 6-(bromomethyl)piperidin-2-one, is typically supplied as a racemic mixture . This is a fundamental, quantifiable difference in stereochemical purity. For researchers requiring enantiopure building blocks, the defined (R)-enantiomer is the only appropriate choice .

Chiral Synthesis Medicinal Chemistry Stereochemistry

Regiochemistry: 6- vs. 5-Position Substitution

The target compound has a bromomethyl group at the 6-position of the piperidin-2-one ring, adjacent to the nitrogen atom [1]. Its primary regioisomer, 5-(bromomethyl)piperidin-2-one, has the same reactive group at the 5-position, one carbon further from the nitrogen . This single-position shift constitutes a clear, quantifiable difference in molecular structure and connectivity, leading to different spatial presentation of the reactive handle.

Organic Synthesis Regioselectivity Building Blocks

Commercial Availability & Purity

The compound (6R)-6-(bromomethyl)piperidin-2-one is commercially available from suppliers like AK Scientific with a minimum purity specification of 95% . This provides a quantifiable baseline for procurement. While data on its specific use in published synthetic procedures is limited in accessible literature, its availability as a defined chiral building block differentiates it from custom-synthesized or unavailable analogs.

Procurement Chemical Sourcing Purity Specification

Asymmetric Synthesis Applications

Chiral non-racemic piperidin-2-one derivatives are established precursors for the stereoselective synthesis of polysubstituted piperidines and complex alkaloids [1]. The defined (R)-stereochemistry of this building block aligns directly with methodologies that utilize enantiomerically pure starting materials to control the stereochemical outcome of complex synthetic sequences. This positions the compound as a potentially useful scaffold for generating chiral libraries or key intermediates in medicinal chemistry programs.

Chiral Synthesis Drug Discovery Piperidine Alkaloids

(6R)-6-(bromomethyl)piperidin-2-one Recommended Applications


Chiral Piperidine Derivative Synthesis

This compound is best applied as an enantiopure building block for the asymmetric synthesis of more complex chiral piperidine derivatives . As established, its defined (6R) stereochemistry allows for the controlled introduction of chirality, a critical requirement in drug discovery where the biological activity of enantiomers can differ significantly. Its use simplifies the creation of single-enantiomer lead compounds compared to starting with a racemic mixture.

Chiral Library & Alkaloid Scaffold

The piperidin-2-one core is a common motif in many natural products and pharmaceuticals [1]. This specific enantiopure building block is well-suited for generating focused chiral libraries based on this scaffold or as a precursor for the synthesis of piperidine and indolizidine alkaloids. The reactive bromomethyl handle at the 6-position provides a clear point of diversification for introducing molecular complexity while maintaining the defined stereocenter.

Nucleophilic Substitution Diversification

The bromomethyl group is a versatile functional handle that readily participates in nucleophilic substitution reactions . This allows the compound to be used as a core for generating diverse arrays of 6-substituted piperidin-2-ones by reacting it with a wide range of nucleophiles, including amines, azides, thiols, and alkoxides. This approach is valuable for exploring structure-activity relationships (SAR) around the piperidinone scaffold in drug discovery programs.

Enantioselective Methodology Development

For researchers developing new enantioselective catalytic methods or new stereoselective transformations, this compound serves as a valuable, commercially available, enantiopure test substrate. Its defined chirality and reactive handle allow for the unambiguous assessment of new synthetic methodologies that aim to either preserve or create stereocenters. This contrasts with the use of racemic starting materials, which would complicate analysis and reduce the value of the findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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